molecular formula C21H10ClF3N2O4S2 B11669514 (5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11669514
M. Wt: 510.9 g/mol
InChI Key: SQBPOTHDVFYDOE-VCHYOVAHSA-N
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Description

(5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and several functional groups such as chloro, nitro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aryl halides, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Properties

Molecular Formula

C21H10ClF3N2O4S2

Molecular Weight

510.9 g/mol

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H10ClF3N2O4S2/c22-16-9-13(27(29)30)4-6-15(16)17-7-5-14(31-17)10-18-19(28)26(20(32)33-18)12-3-1-2-11(8-12)21(23,24)25/h1-10H/b18-10+

InChI Key

SQBPOTHDVFYDOE-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S)C(F)(F)F

Origin of Product

United States

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